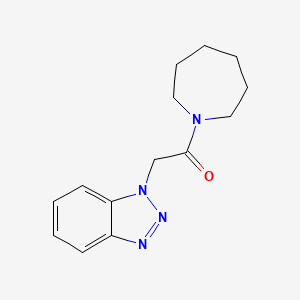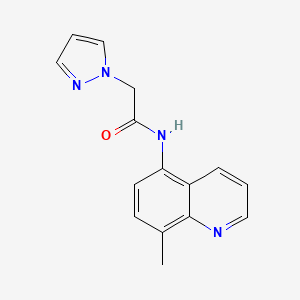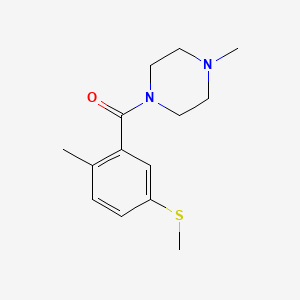
1-(Azetidin-1-yl)-2-phenylsulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-1-yl)-2-phenylsulfanylethanone, also known as APSE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. APSE is a chiral molecule that contains both sulfur and nitrogen atoms, making it a unique and interesting compound for study. In
作用機序
The mechanism of action of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. Specifically, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone are still being studied, but preliminary research has shown that it may have a range of effects on the body. In addition to its potential cognitive benefits, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have an effect on the immune system, although the exact mechanism of this effect is not yet understood.
実験室実験の利点と制限
One of the main advantages of using 1-(Azetidin-1-yl)-2-phenylsulfanylethanone in lab experiments is its unique structure, which allows for a range of potential applications. Additionally, the synthesis method for 1-(Azetidin-1-yl)-2-phenylsulfanylethanone is well-established, making it relatively easy to obtain. However, one limitation of using 1-(Azetidin-1-yl)-2-phenylsulfanylethanone in lab experiments is its potential toxicity. While 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has not been shown to be highly toxic, it is important to use caution when handling and using this compound.
将来の方向性
There are many potential future directions for research on 1-(Azetidin-1-yl)-2-phenylsulfanylethanone. One area of interest is its potential as a drug candidate for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone and its effects on the body. Finally, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone's unique structure may make it useful in the development of new materials and polymers, which could have a range of applications in various fields.
合成法
The synthesis of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone involves the reaction of phenylsulfanylacetic acid with azetidine in the presence of a catalyst. This reaction results in the formation of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone as a racemic mixture. However, the enantiopure form of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone can be obtained through chiral resolution techniques. The synthesis method for 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been well-established in the literature and has been used in various studies.
科学的研究の応用
1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been investigated as a potential drug candidate due to its ability to inhibit certain enzymes and receptors. In organic synthesis, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been used as a chiral building block for the synthesis of other compounds. In materials science, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been studied for its potential use in the development of new polymers and materials.
特性
IUPAC Name |
1-(azetidin-1-yl)-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c13-11(12-7-4-8-12)9-14-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKXPKRHLLLLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-phenylsulfanylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B7474439.png)



![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)
![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)



![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)

![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)

